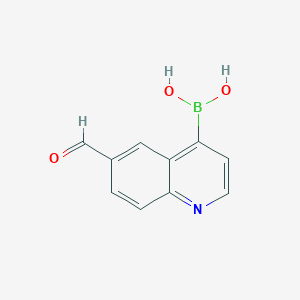
(6-Formylquinolin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Formylquinolin-4-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a quinoline ring system. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the formyl and boronic acid groups makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Formylquinolin-4-yl)boronic acid typically involves the functionalization of quinoline derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a quinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of catalysts and solvents is crucial for cost-effective and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions: (6-Formylquinolin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Suzuki-Miyaura Coupling: Palladium catalyst, potassium carbonate, toluene or ethanol as solvent.
Major Products:
Oxidation: (6-Carboxyquinolin-4-yl)boronic acid.
Reduction: (6-Hydroxymethylquinolin-4-yl)boronic acid.
Suzuki-Miyaura Coupling: Various biaryl compounds depending on the halide used.
Scientific Research Applications
(6-Formylquinolin-4-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Formylquinolin-4-yl)boronic acid in various applications depends on its chemical reactivity:
- **Molecular Targets
Properties
Molecular Formula |
C10H8BNO3 |
|---|---|
Molecular Weight |
200.99 g/mol |
IUPAC Name |
(6-formylquinolin-4-yl)boronic acid |
InChI |
InChI=1S/C10H8BNO3/c13-6-7-1-2-10-8(5-7)9(11(14)15)3-4-12-10/h1-6,14-15H |
InChI Key |
ZYCFEWKBGYNVLT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=C(C=CC2=NC=C1)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















